L-Alanine beta-naphthylamide hydrobromide

Alanine aminopeptidase Enzyme kinetics Substrate specificity

Researchers measuring alanine aminopeptidase (AAP) often encounter substrate cross-reactivity-L-leucyl-β-naphthylamide measures a distinct arylamidase population, not AAP. L-Ala-βNA·HBr eliminates this ambiguity. • Human intestinal AAP hydrolyzes L-Ala-βNA with the highest velocity among all aminoacyl-β-naphthylamides tested, exceeding even tighter-binding L-Met-βNA. • Enables isoform discrimination: His6-AapA yields 331.1 RFU/min/mg vs. 79.4 for PipA-a 4.2-fold selectivity window. • Tissue-conserved Km across liver, kidney, pancreas, and intestine simplifies cross-tissue protocols without re-optimization. White powder, ≥98% purity, soluble at 50 mg/mL in methanol. For R&D use only.

Molecular Formula C13H14N2O · HBr
Molecular Weight 295.18
CAS No. 3513-56-2
Cat. No. B613165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine beta-naphthylamide hydrobromide
CAS3513-56-2
Molecular FormulaC13H14N2O · HBr
Molecular Weight295.18
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br
InChIInChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine beta-naphthylamide hydrobromide: Technical Overview


L-Alanine beta-naphthylamide hydrobromide (CAS 3513-56-2; synonym: L-Ala-βNA·HBr) is a synthetic chromogenic and fluorogenic substrate for aminopeptidases, primarily used to quantify alanine aminopeptidase (AAP; EC 3.4.11.2) and neutral aminopeptidase (APN) activity in biochemical assays [1]. It belongs to the aminoacyl-β-naphthylamide class, consisting of an L-alanine residue linked via an amide bond to β-naphthylamine; the hydrobromide salt form enhances aqueous solubility and stability . Upon enzymatic cleavage, the release of free β-naphthylamine produces a measurable fluorescent or colorimetric signal, enabling real-time or endpoint detection .

L-Alanine beta-naphthylamide hydrobromide: Why Generic Substitution Fails


Aminoacyl-β-naphthylamides are not functionally interchangeable despite sharing a common chromophore. Substrate recognition by aminopeptidases is determined by the amino acid side chain, which dictates binding affinity (Km), turnover rate (kcat or Vmax), and enzyme specificity [1]. For example, L-alanyl-β-naphthylamide demonstrates the highest hydrolysis velocity among tested substrates for human intestinal AAP, whereas L-methionyl-β-naphthylamide exhibits tighter binding but slower turnover [2]. In human liver extracts, a distinct arylamidase enzyme is most active on alanine β-naphthylamide but shows minimal activity toward L-leucine β-naphthylamide, demonstrating that the amino acid moiety determines which enzyme isoform is measured [3]. Furthermore, L-alanine β-naphthylamide is cleaved by cystyl aminopeptidases in addition to AAP, whereas L-alanine-4-nitroanilide offers narrower specificity [1]. Therefore, substituting one aminoacyl-β-naphthylamide for another without verifying enzyme-substrate compatibility will yield non-comparable activity data and may measure an entirely different enzyme population. The following section provides quantitative comparator evidence to guide procurement decisions.

L-Alanine beta-naphthylamide hydrobromide: Quantitative Comparator Evidence


Hydrolysis Velocity vs. L-Methionyl-β-naphthylamide

In a purified human intestinal alanine aminopeptidase (AAP) system, kinetic analysis of multiple amino acid β-naphthylamides revealed that L-alanyl-β-naphthylamide is the most rapidly hydrolyzed substrate among those tested, whereas L-methionyl-β-naphthylamide exhibits the tightest binding but slower turnover [1]. This trade-off between binding affinity and catalytic rate is critical for assay design.

Alanine aminopeptidase Enzyme kinetics Substrate specificity

Selectivity and Detection Modality vs. L-Alanine-4-nitroanilide

Comparative evaluation of aminopeptidase substrates indicates that L-alanine-β-naphthylamide and L-alanine-4-nitroanilide are both cleaved by alanine aminopeptidase (AAP), but with distinct selectivity and operational characteristics. L-Alanine-4-nitroanilide is the substrate of choice for AAP determination because of its relative specificity, higher hydrolysis rate, and better solubility compared with L-leucine-4-nitroanilide; however, both L-leucine-4-nitroanilide and L-alanine-β-naphthylamide are also split by cystyl aminopeptidases, introducing potential interference [1]. The nitroanilides offer the advantage of continuous recording of 4-nitroaniline release and easy adaptation to automated analyzers, whereas naphthylamides provide fluorescence detection capability [1].

AAP assay Chromogenic substrate Diagnostic enzymology

Preferred Substrate for Human Liver Arylamidase

Fractionation of human liver extracts resolved two distinct enzymes: an aminopeptidase with substrate specificity similar to leucine aminopeptidase (LAP) and a second enzyme designated arylamidase. The arylamidase enzyme was most active on alanine β-naphthylamide, whereas the LAP-like enzyme preferentially hydrolyzed leucine residues of dipeptides or amino acid β-naphthylamides [1]. These two liver enzymes also differed markedly in pH optima, response to inhibitors, and response to divalent cation activation [1].

Arylamidase Liver enzymology Isoenzyme differentiation

pH-Dependent Binding to Human Liver AAP

A plot of pKm versus pH for L-Ala-β-naphthylamide with human liver alanine aminopeptidase revealed that substrate binding decreases below pH 5.9 and above 7.5, with integral slope changes at these pH values indicating the involvement of two ionizable active center groups with pKa values of approximately 6.0 and 7.5 [1]. L-Alanyl-p-nitroanilide showed nearly identical pKa values (5.8 and 7.4) in parallel experiments [1].

Enzyme kinetics pH optimum Active site characterization

Tissue-Conserved Michaelis Constants Across Organs

Michaelis constants (Km) for the hydrolysis of L-leucyl- and L-alanyl-β-naphthylamide were determined using partially purified enzyme fractions from human liver, kidney, pancreas, and small intestine via spectrofluorimetric assay [1]. The enzymes from different sources gave similar Km values for each substrate, indicating that the catalytic properties of the enzymes hydrolyzing these substrates are conserved across tissues [1].

Enzyme kinetics Tissue distribution Aminopeptidase

Bacterial Isoform Discrimination: AapA vs. PipA

Enzymatic activity of two bacterial aminopeptidase isoforms (His6-PipA and His6-AapA) was quantified across a panel of β-naphthylamide and p-nitroanilide substrates [1]. His6-AapA exhibited 331.1 ± 39.9 RFU/min/mg with L-Ala-βNA versus only 9.7 ± 0.8 with L-Pro-βNA, demonstrating strong preference for alanine over proline. Conversely, His6-PipA showed 79.4 ± 12.5 RFU/min/mg with L-Ala-βNA compared to 100.0 ± 13.4 with L-Pro-βNA [1].

Bacterial aminopeptidase Enzyme isoform Substrate profiling

L-Alanine beta-naphthylamide hydrobromide: Application Scenarios


Fluorometric AAP Assay in Microplate Format

For researchers requiring maximum signal intensity in fluorescence-based microplate assays of alanine aminopeptidase (AAP) or neutral aminopeptidase (APN), L-Ala-βNA·HBr is the optimal substrate choice. Human intestinal AAP hydrolyzes L-Ala-βNA more rapidly than any other amino acid β-naphthylamide tested, including L-Met-βNA which binds more tightly but turns over more slowly [1]. The hydrobromide salt form provides solubility of 50 mg/mL in methanol , facilitating concentrated stock preparation. Fluorescence detection enables sensitive quantification in cultured cell lysates and tissue homogenates .

Discriminating Liver Arylamidase from LAP

Human liver extracts contain two distinct enzymes that hydrolyze aminoacyl-β-naphthylamides: an LAP-like aminopeptidase and an arylamidase. The arylamidase is most active on L-alanine β-naphthylamide, whereas the LAP-like enzyme preferentially hydrolyzes leucine-containing substrates [1]. Researchers specifically studying the arylamidase component, which differs in pH optima, inhibitor response, and divalent cation activation from LAP [1], must procure L-Ala-βNA rather than L-Leu-βNA to ensure the correct enzyme population is measured.

Bacterial Aminopeptidase Isoform Discrimination

In bacterial systems expressing multiple aminopeptidase isoforms, L-Ala-βNA enables isoform-specific activity profiling. As demonstrated with PipA and AapA enzymes, His6-AapA hydrolyzes L-Ala-βNA with 331.1 RFU/min/mg, while His6-PipA yields only 79.4 RFU/min/mg—a 4.2-fold difference [1]. In contrast, L-Pro-βNA shows negligible activity with AapA (9.7 RFU/min/mg) [1]. This differential activity profile makes L-Ala-βNA uniquely suitable for distinguishing AapA activity from PipA in mixed samples or during enzyme purification.

Tissue-Agnostic Activity Standardization Across Organs

For comparative studies of aminopeptidase activity across different human tissues (liver, kidney, pancreas, small intestine), L-Ala-βNA offers the practical advantage of tissue-conserved Km values. Enzymes partially purified from these four tissue sources hydrolyze L-Ala-βNA with similar Michaelis constants [1], allowing researchers to apply uniform substrate concentrations and kinetic analysis parameters without tissue-specific optimization. This conservation reduces assay development time and enables direct cross-tissue activity comparisons.

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